molecular formula C36H55NO5 B420723 2-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE

2-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE

Cat. No.: B420723
M. Wt: 581.8g/mol
InChI Key: VFZSOGUCJVHTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE is a complex organic compound known for its antioxidant properties. It is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE typically involves the reaction of 3,5-ditert-butyl-4-hydroxyphenylpropionic acid with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones from oxidation and hydroquinones from reduction. Substitution reactions can lead to the formation of various derivatives depending on the substituents introduced .

Scientific Research Applications

2-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE has several scientific research applications:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in preventing oxidative damage in various diseases.

    Industry: Employed as a stabilizer in the production of plastics and other materials.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: A precursor in the synthesis of the compound.

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant with similar properties.

    2,2’-Thiodiethylene Bis [3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]: A related compound with antioxidant properties.

Uniqueness

2-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE is unique due to its dual antioxidant moieties, which enhance its effectiveness in preventing oxidation compared to similar compounds .

Properties

Molecular Formula

C36H55NO5

Molecular Weight

581.8g/mol

IUPAC Name

2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate

InChI

InChI=1S/C36H55NO5/c1-33(2,3)25-19-23(20-26(31(25)40)34(4,5)6)13-15-29(38)37-17-18-42-30(39)16-14-24-21-27(35(7,8)9)32(41)28(22-24)36(10,11)12/h19-22,40-41H,13-18H2,1-12H3,(H,37,38)

InChI Key

VFZSOGUCJVHTEW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 32 g (0.1 mole) of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-(2-hydroxyethyl)propionamide, 27 g (0.1 mole) of 3(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, 1 g Tyzor TBT catalyst and 100 ml xylene was refluxed at 150° until evolution of water ceased. In the course of four hours, two ml water was collected in the Stark & Dean trap. The xylene was removed by vacuum stripping. The title compound (54 g) was recrystallized from a toluene/hexane mixture. It melted at 151°-154° C.
Quantity
32 g
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reactant
Reaction Step One
Quantity
27 g
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reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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